molecular formula C50H44O2P2 B8091996 (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B8091996
M. Wt: 738.8 g/mol
InChI Key: HDNWNMANFZGXKV-YIYFCYGCSA-N
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Description

(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS No. 1435940-19-4) is a phosphole derivative known for its potential biological activities. This article explores its biological properties, including cytotoxicity against cancer cell lines and other relevant bioactivities.

Chemical Structure and Properties

  • Molecular Formula : C₅₀H₄₄O₂P₂
  • Molecular Weight : 738.83 g/mol
  • Purity : Typically available at 97% purity

The compound features a complex structure with multiple anthracene units and tert-butyl groups that contribute to its unique chemical properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
MCF-719.4
HCT-11614.5
PC-3Not specified

These values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of apoptosis : It promotes programmed cell death through caspase activation and mitochondrial pathway engagement .

Safety Profile

The safety profile of the compound was assessed using normal human skin cells (BJ-1), where it showed comparatively lower cytotoxicity:

Cell Line IC50 (μM)
BJ-1221.7

This suggests that while the compound is effective against cancer cells, it has a relatively safer profile for normal cells compared to other derivatives .

Study 1: Synthesis and Cytotoxicity Evaluation

A study synthesized various derivatives of anthracene and evaluated their cytotoxic effects. The results indicated that derivatives with anthracenyl groups exhibited superior activity against MCF-7 and PC-3 cell lines compared to those with simpler structures .

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between this compound and key proteins involved in cancer progression. The docking studies revealed strong interactions with target proteins crucial for cell survival and proliferation .

Properties

IUPAC Name

(2S,3S)-4-anthracen-9-yl-2-[(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNWNMANFZGXKV-YIYFCYGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7[P@@]6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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